2-(4,4-Dimethyl-1-piperidyl)aniline
Description
Chemical Significance of Piperidine (B6355638) and Aniline (B41778) Moieties in Synthetic Design
The piperidine ring and the aniline moiety are two of the most ubiquitous structural motifs in organic chemistry, each imparting distinct and valuable properties to a molecule. Piperidine, a six-membered nitrogen-containing heterocycle, is a core structure in a vast number of natural products and pharmaceuticals. researchgate.net Its saturated, non-planar structure can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. chemimpex.com The nitrogen atom of the piperidine ring can act as a basic center and a nucleophile, and its conformational flexibility can be strategically utilized in the design of ligands for asymmetric catalysis.
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, including dyes, polymers, and pharmaceuticals. nih.gov The amino group on the aromatic ring can be readily functionalized, and it directs further electrophilic substitution on the ring. In the context of catalysis, aniline derivatives are crucial components of ligands that can modulate the electronic and steric properties of metal centers, thereby influencing the efficiency and selectivity of catalytic transformations. sigmaaldrich.comnih.gov
Contextualizing 2-(4,4-Dimethyl-1-piperidyl)aniline as a Key Synthetic Target and Scaffold
The compound this compound combines these two important moieties in a specific ortho-substituted arrangement. The gem-dimethyl group at the 4-position of the piperidine ring introduces steric bulk and locks the ring in a more defined conformation, which can be advantageous in the design of specific molecular architectures. This structural feature can influence the compound's reactivity and its coordination properties when used as a ligand.
The juxtaposition of the piperidyl nitrogen and the aniline nitrogen in an ortho relationship creates a potential bidentate ligand system. This arrangement is of particular interest in coordination chemistry and catalysis, as it can form stable chelate complexes with transition metals. The electronic properties of the aniline ring and the steric environment around the metal center can be fine-tuned by this specific substitution pattern.
Structure
3D Structure
Properties
IUPAC Name |
2-(4,4-dimethylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2)7-9-15(10-8-13)12-6-4-3-5-11(12)14/h3-6H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBNYSQNRWLDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
The synthesis of 2-(4,4-dimethyl-1-piperidyl)aniline can be approached through modern cross-coupling methodologies, with the Buchwald-Hartwig amination being a particularly relevant strategy. mdpi.com This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides. mdpi.com In a likely synthetic route, 2-bromoaniline (B46623) or 2-chloroaniline (B154045) would be coupled with 4,4-dimethylpiperidine (B184581) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The gem-dimethyl group on the piperidine (B6355638) may necessitate carefully optimized reaction conditions to overcome potential steric hindrance.
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 2-(4,4-dimethylpiperidin-1-yl)aniline |
| CAS Number | 1280642-23-0 |
| Appearance | White to brown solid |
Table 1: Key Identifiers of this compound spectrabase.combeilstein-journals.org
Spectroscopic characterization is essential to confirm the structure of the synthesized compound. Based on the structure of this compound, the following spectral data can be anticipated:
¹H NMR: Signals corresponding to the aromatic protons of the aniline (B41778) ring, the methylene (B1212753) protons of the piperidine ring, and a characteristic singlet for the two methyl groups.
¹³C NMR: Resonances for the aromatic carbons, the carbons of the piperidine ring, and the methyl carbons.
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound. A compound with the molecular formula C₁₃H₂₀N₂ has a molecular weight of 204.31, and an EI-MS spectrum showing a molecular ion peak at m/z = 204 has been reported for a compound with this formula. chegg.com
Applications in Catalysis
The structural features of 2-(4,4-dimethyl-1-piperidyl)aniline make it a promising candidate as a ligand in transition metal catalysis. The ortho-amino group can act as a directing group and a secondary coordination site, potentially enhancing the activity and selectivity of a metal catalyst. Palladium complexes bearing N-heterocyclic carbene (NHC) and aniline-based ligands have shown significant activity in cross-coupling reactions. nih.govnih.gov
While specific studies detailing the use of this compound as a ligand are not extensively reported, its potential can be inferred from the performance of structurally similar ligands. For instance, palladium complexes with indolyl-NNN-type ligands have been successfully applied in Suzuki-Miyaura coupling reactions. mdpi.comresearchgate.net The bidentate nature of this compound could be exploited in the formation of palladium complexes for various cross-coupling reactions, such as Heck, Suzuki, and C-N coupling reactions. The steric bulk provided by the 4,4-dimethylpiperidine (B184581) moiety could be beneficial in promoting reductive elimination, a key step in many catalytic cycles.
Role As a Synthetic Scaffold in Medicinal Chemistry
Piperidine (B6355638) and aniline (B41778) moieties are prevalent in a wide range of biologically active compounds. researchgate.net Therefore, 2-(4,4-dimethyl-1-piperidyl)aniline represents a valuable scaffold for the synthesis of new chemical entities with potential therapeutic applications. The primary amino group of the aniline moiety can be readily functionalized through various reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse pharmacophores.
Conclusion
Advanced Synthetic Methodologies for 2-(4,4-Dimethyl-1-piperidyl)aniline and Related Architectures
The synthesis of N-aryl piperidines, such as this compound, is of significant interest in medicinal and materials chemistry due to the prevalence of the piperidine (B6355638) motif in bioactive molecules. The construction and functionalization of the piperidine ring are central to accessing these complex architectures. Methodologies for their synthesis can be broadly categorized into two approaches: the de novo construction of the piperidine ring from acyclic precursors or the functionalization of a pre-existing piperidine scaffold. This article explores advanced synthetic strategies pertinent to the formation of this compound and related structures, focusing on catalytic hydrogenation and intramolecular cyclization reactions.
A plausible and highly efficient pathway to the target compound, this compound, involves the coupling of 4,4-dimethylpiperidine (B184581) with an appropriately substituted benzene (B151609) ring. Two prominent methods for this C-N bond formation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). In a likely SNAr approach, 4,4-dimethylpiperidine would react with 1-fluoro-2-nitrobenzene, where the nitro group activates the ring for nucleophilic attack. The resulting nitro-substituted intermediate is then reduced to the final aniline (B41778) product. Alternatively, the palladium-catalyzed Buchwald-Hartwig amination allows for the direct coupling of 4,4-dimethylpiperidine with a 2-haloaniline derivative. wikipedia.orgwikipedia.org
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of 2-(4,4-Dimethyl-1-piperidyl)aniline, which typically involves palladium-catalyzed Buchwald-Hartwig amination, future research will focus on minimizing environmental impact and maximizing resource efficiency.
Current synthetic methods, while effective, often rely on precious metal catalysts, organic solvents, and stoichiometric amounts of bases, which can generate significant waste. Emerging research aims to address these drawbacks through several key strategies:
Biocatalysis: The use of enzymes, such as engineered nitroreductases or aminases, offers a promising green alternative to traditional metal catalysis. acs.orgresearchgate.net Biocatalytic processes can operate in aqueous media under mild temperature and pressure conditions, offering high selectivity and reducing the reliance on toxic solvents and reagents. acs.org For instance, a potential biocatalytic route could involve the enzymatic amination of a suitable cyclohexanone (B45756) precursor. researchgate.net
Green Solvents and Catalysts: Research is ongoing to replace conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents. Furthermore, efforts are being made to develop more sustainable catalysts, including those based on earth-abundant metals or nanoparticle catalysts that offer high reactivity and easier recovery.
Process Intensification: Continuous flow chemistry is a powerful tool for creating more sustainable processes. acs.org Flow reactors offer superior heat and mass transfer, allowing for safer operation at elevated temperatures and pressures, potentially increasing reaction rates and yields while minimizing reactor size and energy consumption. youtube.com This approach also facilitates easier product isolation and catalyst recycling.
| Synthesis Aspect | Traditional Approach (e.g., Batch Buchwald-Hartwig) | Emerging Sustainable Approach |
| Catalyst | Homogeneous Palladium Complexes | Immobilized Catalysts, Earth-Abundant Metal Catalysts, Biocatalysts (Enzymes) |
| Solvent | Toluene, Dioxane (VOCs) | Water, Bio-solvents, Supercritical Fluids |
| Energy | Often requires high temperatures for extended periods | Lower energy input via flow chemistry, microwave irradiation, or biocatalysis at ambient temperatures |
| Waste | Stoichiometric byproducts, solvent waste, catalyst residues | Reduced waste through higher atom economy, catalyst recycling, and use of benign solvents |
| Atom Economy | Moderate, with waste from ligands and bases | Higher, especially in biocatalytic routes or with optimized catalytic cycles |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The optimization of complex chemical reactions like the synthesis of this compound can be a time-consuming and resource-intensive process. Automated synthesis and high-throughput experimentation (HTE) platforms are revolutionizing this landscape by enabling the rapid screening of a vast number of reaction parameters. researchgate.netmit.edu
These platforms utilize robotics to perform, monitor, and analyze hundreds or even thousands of reactions in parallel at a microscale. youtube.com For the synthesis of this compound, HTE can be employed to:
Rapidly Screen Catalysts and Ligands: The performance of C-N coupling reactions is highly dependent on the choice of palladium precursor and phosphine (B1218219) ligand. HTE allows for the screening of large libraries of ligands to identify the optimal combination for maximizing yield and minimizing reaction time. researchgate.netchemrxiv.org
Optimize Reaction Conditions: Key parameters such as solvent, base, temperature, and reactant concentrations can be systematically varied to map the reaction landscape and identify the most efficient and robust conditions. researchgate.netnih.gov
Accelerate Route Scouting: Automated platforms can quickly test different synthetic strategies and starting materials, significantly shortening the development timeline for new and improved routes to the target molecule. youtube.com
The data generated from HTE is not only valuable for immediate optimization but also serves as a crucial input for machine learning models, further accelerating future synthesis planning. mit.edu
| Parameter for Optimization | Variables Screened by HTE | Potential Impact on Synthesis |
| Catalyst System | Palladium Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligands (e.g., Buchwald, Josiphos families), Catalyst Loading | Reaction rate, product yield, selectivity, cost |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., DBU), Alkoxides (e.g., NaOt-Bu) | Reaction kinetics, prevention of side reactions |
| Solvent | Aprotic polar (e.g., DMF, DMSO), Ethers (e.g., Dioxane, THF), Hydrocarbons (e.g., Toluene) | Reactant solubility, reaction temperature, catalyst stability |
| Temperature | Range from room temperature to high temperatures (e.g., 25-150 °C) | Reaction rate, product stability, side reaction profile |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deep understanding of a reaction's progress, including the formation of intermediates and the behavior of the catalyst, is essential for effective optimization and control. Advanced in-situ spectroscopic techniques provide a real-time window into the reaction vessel, capturing data without the need for manual sampling. rsc.orgspectroscopyonline.com
For the synthesis of this compound, these techniques can offer invaluable insights:
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, products, and key intermediates over time. nih.govyoutube.com This allows for the precise determination of reaction kinetics and endpoints, helping to prevent the formation of impurities from over- or under-reacting.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR setups can provide detailed structural information on species present in the reaction mixture, enabling the identification of transient intermediates and catalyst resting states. This is crucial for elucidating complex reaction mechanisms.
Process Analytical Technology (PAT): Integrating these in-situ techniques into a PAT framework allows for real-time process control. nih.gov For example, a feedback loop could automatically adjust temperature or reagent addition based on spectroscopic data to maintain optimal reaction conditions, ensuring consistent product quality and yield.
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In-situ FTIR (e.g., ReactIR) | Real-time concentration profiles of reactants and products, reaction kinetics. youtube.com | Monitoring reaction progress, determining kinetic parameters, identifying optimal reaction time. |
| In-situ Raman Spectroscopy | Complementary vibrational data, often better for aqueous systems and tracking specific functional groups. | Real-time analysis of crystalline forms, monitoring reactions in biphasic systems. |
| In-situ NMR Spectroscopy | Detailed structural information, identification of transient intermediates and catalyst species. | Mechanistic studies, understanding catalyst activation and deactivation pathways. |
| UV-Vis Spectroscopy | Monitoring of colored species, such as catalyst complexes or certain intermediates. | Tracking catalyst state and concentration during the reaction. |
Advanced Multiscale Computational Modeling and Machine Learning for Predictive Synthesis and Mechanism Discovery
The integration of advanced computational tools is set to transform chemical synthesis from an empirical, trial-and-error process to a predictive science. rsc.org Multiscale modeling and machine learning (ML) are at the forefront of this revolution.
Machine Learning for Reaction Prediction: By training algorithms on vast datasets of known reactions (often generated by HTE), ML models can predict the outcome of a planned reaction with increasing accuracy. nih.govresearchgate.net For the synthesis of this compound, an ML model could predict the optimal catalyst, ligand, and conditions to use, drastically reducing the need for extensive experimental screening. mit.edu These models can identify subtle relationships between substrate features and reaction performance that may not be obvious to a human chemist. chemrxiv.org
Computational Modeling for Mechanism Discovery: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the reaction at the molecular level. This allows researchers to calculate the energies of different reaction pathways, visualize transition states, and understand the role of the catalyst and ligands in detail. These insights are critical for the rational design of new, more efficient catalysts.
Predictive Retrosynthesis: AI-powered retrosynthesis tools can propose novel synthetic routes to a target molecule. youtube.com By combining knowledge from the chemical literature with learned chemical rules, these programs can suggest innovative and potentially more efficient ways to construct complex molecules like this compound.
The synergy between automated experimentation, which generates large, high-quality datasets, and machine learning, which learns from this data, creates a powerful feedback loop for accelerating the discovery and optimization of chemical reactions. researchgate.netnih.gov
| Computational Approach | Application in Synthesis of this compound |
| Machine Learning (ML) | Predict reaction yield and selectivity, recommend optimal reaction conditions, classify reactive sites. mdpi.com |
| Quantum Mechanics (e.g., DFT) | Elucidate reaction mechanisms, calculate activation energies, guide rational catalyst design. |
| Molecular Dynamics (MD) | Simulate solvent effects, model catalyst and substrate interactions in the condensed phase. |
| AI-Powered Retrosynthesis | Propose novel and efficient synthetic pathways from available starting materials. youtube.com |
Q & A
Q. Critical parameters :
- pH control : Alkaline conditions (pH 9–11) enhance nucleophilic substitution efficiency .
- Catalyst activity : Pd/C particle size and solvent polarity impact reduction kinetics.
- Temperature : Maintain 60–80°C during substitution to avoid side reactions.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 9–11 | ±15% |
| Reduction Temp. | 25–40°C | ±10% |
| Catalyst Loading | 5–10 wt% Pd/C | ±20% |
How can the electronic effects of the 4,4-dimethylpiperidyl group on the aniline ring be experimentally characterized?
Level: Advanced
Answer:
The electron-donating or -withdrawing nature of the 4,4-dimethylpiperidyl group can be assessed via:
Spectroscopic Analysis :
- NMR : Compare chemical shifts of aromatic protons in ¹H NMR (de-shielding indicates electron withdrawal).
- IR : Analyze N–H stretching frequencies (higher wavenumbers suggest reduced electron density).
Computational Studies :
- Perform Density Functional Theory (DFT) calculations to map electrostatic potential surfaces (e.g., using Gaussian software) .
- Compare Hammett substituent constants (σ) with analogous compounds.
Reactivity Probes :
- Conduct electrophilic substitution reactions (e.g., nitration) and monitor regioselectivity.
Example : A decreased rate of bromination at the para position relative to aniline suggests steric hindrance or electronic deactivation by the piperidyl group .
What strategies mitigate degradation of this compound during storage?
Level: Basic
Answer:
Degradation pathways (e.g., oxidation, hydrolysis) can be minimized by:
Storage Conditions :
- Temperature: Store at –20°C in amber vials to prevent photolysis .
- Atmosphere: Use inert gas (N₂ or Ar) to displace oxygen.
Stabilizers : Add antioxidants (e.g., 0.1% BHT) or desiccants (silica gel).
Monitoring :
Q. Key Findings :
- Hydrolysis is accelerated at pH < 4 or > 10.
- Oxidative degradation peaks at 40–60°C under aerobic conditions.
How can reaction mechanisms involving this compound be elucidated under catalytic conditions?
Level: Advanced
Answer:
Mechanistic studies require a combination of experimental and computational tools:
Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.
In Situ Spectroscopy :
- Raman : Monitor bond vibrations during catalysis.
- XAS : Track oxidation states of metal catalysts.
Computational Modeling :
Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace reaction pathways.
Case Study : Piperidyl-substituted anilines exhibit altered regioselectivity in Suzuki couplings due to steric effects of the dimethyl groups .
What analytical techniques are most effective for quantifying trace impurities in this compound?
Level: Basic
Answer:
Impurity profiling requires:
Chromatography :
- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for separation and mass identification.
- GC-FID : Detect volatile byproducts (e.g., residual amines).
Spectroscopy :
- NMR (¹³C DEPT) : Identify non-protonated carbons in impurities.
Elemental Analysis : Verify stoichiometry (C, H, N) to confirm purity ≥98% .
Q. Typical Impurities :
- Unreacted nitro precursor (<0.5%).
- Oxidation byproducts (e.g., nitroso derivatives).
How does the steric bulk of the 4,4-dimethylpiperidyl group influence supramolecular interactions in crystal structures?
Level: Advanced
Answer:
The dimethyl groups disrupt packing efficiency, leading to:
Crystal Engineering :
- Analyze single-crystal X-ray diffraction (SC-XRD) data to map hydrogen-bonding networks.
- Compare with analogs (e.g., unsubstituted piperidyl-anilines) to assess lattice energy differences.
Thermal Analysis :
- DSC reveals lower melting points due to reduced crystallinity.
Computational Tools :
Observation : Dimethyl groups favor amorphous phases over crystalline forms, impacting solubility and dissolution rates .
What environmental fate studies are relevant for this compound in soil systems?
Level: Advanced
Answer:
Assess environmental persistence via:
Soil Column Experiments :
- Simulate leaching using lysimeters under controlled pumping speeds .
- Measure adsorption coefficients (Kd) via batch equilibrium tests.
Degradation Pathways :
- Aerobic/anaerobic microbial degradation studies (GC-MS for metabolite identification).
- Hydrolysis half-life determination at varying pH (4–10).
Ecotoxicology :
- Algal growth inhibition tests (OECD 201) to evaluate aquatic toxicity.
Q. Key Metrics :
- Log Kow = 2.1 ± 0.3 (moderate mobility in soil).
- DT₅₀ (hydrolysis) = 14 days at pH 7.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
